

2,4,6-Trimethoxypyrimidine: A Core Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 2,4,6-Trimethoxypyrimidine

Cat. No.: B078209

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethoxypyrimidine is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, a fundamental component of nucleobases, provides a privileged scaffold for the development of novel therapeutics. While **2,4,6-trimethoxypyrimidine** itself is not extensively studied for its biological activity, its derivatives have shown significant promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the role of the **2,4,6-trimethoxypyrimidine** core in the development of bioactive compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **2,4,6-trimethoxypyrimidine** is essential for its application in synthesis and for the characterization of its derivatives. The following tables summarize the key data for this compound.

Table 1: Physicochemical Properties of **2,4,6-Trimethoxypyrimidine**

Property	Value	Source
CAS Number	13106-85-9	
Molecular Formula	C ₇ H ₁₀ N ₂ O ₃	
Molecular Weight	170.17 g/mol	
Melting Point	51-54 °C	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in methanol, ethanol, chloroform	

Table 2: Spectroscopic Data for **2,4,6-Trimethoxypyrimidine**

Technique	Data	Source
¹ H NMR (CDCl ₃)	δ (ppm): 5.45 (s, 1H, H-5), 3.95 (s, 6H, 4,6-OCH ₃), 3.88 (s, 3H, 2-OCH ₃)	
¹³ C NMR (CDCl ₃)	δ (ppm): 172.0 (C4, C6), 165.0 (C2), 78.0 (C5), 55.0 (4,6- OCH ₃), 54.0 (2-OCH ₃)	
IR (KBr)	ν (cm ⁻¹): 2950 (C-H str.), 1590 (C=N str.), 1470 (C=C str.), 1250 (C-O str.)	
Mass Spectrum (EI)	m/z (%): 170 (M ⁺ , 100), 155 (M ⁺ -CH ₃ , 80), 127 (M ⁺ -OCH ₃ , 40)	

Synthesis of 2,4,6-Trimethoxypyrimidine

The most common and efficient synthesis of **2,4,6-trimethoxypyrimidine** involves a two-step process starting from barbituric acid. The first step is the conversion of barbituric acid to 2,4,6-

trichloropyrimidine, followed by a nucleophilic substitution with sodium methoxide.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine

This protocol is based on established methods for the chlorination of barbituric acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Barbituric acid
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF) (catalyst)
- Ice
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of barbituric acid (1 eq) and phosphorus oxychloride (5-10 eq) is prepared.
- A catalytic amount of N,N-dimethylformamide (0.1 eq) is added cautiously.
- The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully quenched by slowly pouring the mixture onto crushed

ice.

- The aqueous mixture is extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,4,6-trichloropyrimidine, which can be purified by distillation or recrystallization.

Experimental Protocol: Synthesis of 2,4,6-Trimethoxypyrimidine

This protocol describes the nucleophilic substitution of the chlorine atoms with methoxy groups.
[\[6\]](#)

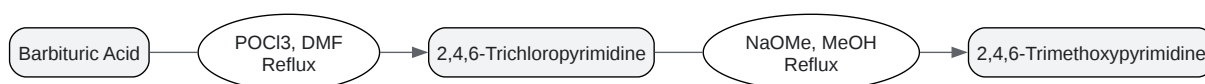
Materials:

- 2,4,6-Trichloropyrimidine
- Sodium methoxide (NaOMe)
- Anhydrous methanol (MeOH)
- Diethyl ether
- Water

Procedure:

- A solution of sodium methoxide (at least 3 eq) in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere.
- A solution of 2,4,6-trichloropyrimidine (1 eq) in anhydrous methanol is added dropwise to the sodium methoxide solution at 0 °C.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The reaction is monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The residue is partitioned between diethyl ether and water.
- The aqueous layer is extracted with diethyl ether (3 x 30 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give crude **2,4,6-trimethoxypyrimidine**.
- The product can be purified by column chromatography on silica gel or by recrystallization.



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Synthesis of **2,4,6-Trimethoxypyrimidine**.

Role in Drug Discovery and Development

While direct biological activity data for **2,4,6-trimethoxypyrimidine** is scarce, its importance lies in its utility as a versatile scaffold for the synthesis of a multitude of biologically active compounds. The methoxy groups at the 2, 4, and 6 positions can be selectively substituted with various nucleophiles, allowing for the generation of diverse chemical libraries for drug screening.

Anti-inflammatory and Analgesic Agents

Several studies have reported the synthesis of 2,4,6-trisubstituted pyrimidines with significant anti-inflammatory and analgesic properties. For instance, derivatives where the 2-position is substituted with an amino group and the 4- and 6-positions bear different aryl groups have shown potent activity.^[7] The **2,4,6-trimethoxypyrimidine** core provides a convenient starting

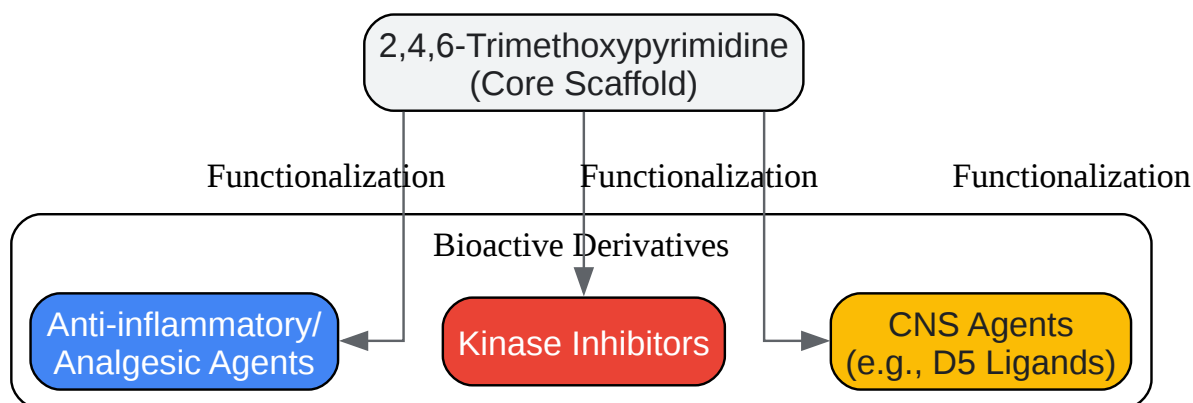
point for accessing such compounds through sequential nucleophilic aromatic substitution reactions.

Kinase Inhibitors

The pyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region. By elaborating the **2,4,6-trimethoxypyrimidine** core with appropriate pharmacophoric groups, potent and selective kinase inhibitors can be designed.

Dopamine Receptor Ligands

Recent research has explored derivatives of 2,4,5-trimethoxyphenyl pyrimidines as selective dopamine D5 receptor partial agonists.[8] Although this example involves a trimethoxyphenyl substituent rather than a trimethoxypyrimidine core, it highlights the potential of methoxy-substituted phenyl-pyrimidine scaffolds in modulating CNS targets. This suggests that the **2,4,6-trimethoxypyrimidine** core could be a valuable starting point for the design of novel CNS-active compounds.



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Bioactive derivatives from **2,4,6-trimethoxypyrimidine**.

Conclusion

2,4,6-Trimethoxypyrimidine is a synthetically accessible and highly versatile chemical entity. While it may not possess significant intrinsic biological activity, its true value lies in its role as a

foundational building block in the design and synthesis of novel drug candidates. The ability to selectively functionalize the 2, 4, and 6 positions of the pyrimidine ring provides medicinal chemists with a powerful tool to explore chemical space and develop compounds with tailored pharmacological profiles. Future research will undoubtedly continue to leverage the **2,4,6-trimethoxypyrimidine** scaffold to create the next generation of innovative medicines.

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